Cas no 937681-59-9 (4-Methyl-5-3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl-1,3-thiazol-2-amine)
4-Methyl-5-3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl-1,3-thiazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 4-Methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine
- CS-0325718
- AKOS002338981
- MFCD09037091
- LS-02820
- 937681-59-9
- 4-Methyl-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine
- STK500691
- ALBB-007584
- 4-Methyl-5-3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl-1,3-thiazol-2-amine
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- MDL: MFCD09037091
- Inchi: 1S/C13H12N4OS/c1-7-3-5-9(6-4-7)11-16-12(18-17-11)10-8(2)15-13(14)19-10/h3-6H,1-2H3,(H2,14,15)
- InChI Key: WCGXGXKBRRONAU-UHFFFAOYSA-N
- SMILES: S1C(N)=NC(C)=C1C1=NC(C2C=CC(C)=CC=2)=NO1
Computed Properties
- Exact Mass: 272.07318219g/mol
- Monoisotopic Mass: 272.07318219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 106Ų
4-Methyl-5-3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl-1,3-thiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M359295-50mg |
4-Methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine |
937681-59-9 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M359295-100mg |
4-Methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine |
937681-59-9 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M359295-500mg |
4-Methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine |
937681-59-9 | 500mg |
$ 340.00 | 2022-06-03 | ||
| Chemenu | CM530262-1g |
4-Methyl-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine |
937681-59-9 | 97% | 1g |
$320 | 2024-07-19 | |
| abcr | AB406656-500 mg |
4-Methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine |
937681-59-9 | 500MG |
€313.80 | 2023-02-20 | ||
| abcr | AB406656-1 g |
4-Methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine |
937681-59-9 | 1 g |
€406.00 | 2023-07-19 | ||
| abcr | AB406656-5 g |
4-Methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine |
937681-59-9 | 5 g |
€1,074.00 | 2023-07-19 | ||
| abcr | AB406656-500mg |
4-Methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine; . |
937681-59-9 | 500mg |
€333.00 | 2025-04-15 | ||
| abcr | AB406656-1g |
4-Methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine; . |
937681-59-9 | 1g |
€397.00 | 2025-04-15 | ||
| abcr | AB406656-5g |
4-Methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine; . |
937681-59-9 | 5g |
€1037.00 | 2025-04-15 |
4-Methyl-5-3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl-1,3-thiazol-2-amine Suppliers
4-Methyl-5-3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl-1,3-thiazol-2-amine Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 4-Methyl-5-3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl-1,3-thiazol-2-amine
4-Methyl-5-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine: A Comprehensive Overview
4-Methyl-5-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine, also known by its CAS registry number CAS No. 937681-59-9, is a complex organic compound with a unique structure that combines thiazole and oxadiazole rings. This compound has garnered significant attention in the fields of organic chemistry and materials science due to its potential applications in drug design and advanced materials. The molecule's structure features a thiazole ring substituted with a methyl group and an oxadiazole moiety, which introduces interesting electronic and steric properties.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the oxadiazole ring. Researchers have explored various methods to optimize the synthesis pathway, including the use of microwave-assisted reactions and catalytic systems to enhance yield and purity. Recent studies have focused on improving the scalability of the synthesis process to meet the demands of large-scale production for potential commercial applications.
The structural uniqueness of 4-Methyl-5-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine makes it an intriguing candidate for drug development. Its ability to act as a ligand in metalloenzyme inhibition has been explored in several recent studies. For instance, researchers have investigated its potential as an inhibitor of certain kinases involved in cancer cell proliferation. The compound's ability to bind to these enzymes with high specificity suggests its potential as a lead compound for anti-cancer drug development.
In addition to its biological applications, this compound has also been studied for its electronic properties. The combination of thiazole and oxadiazole rings introduces conjugation patterns that are favorable for use in organic electronics. Recent research has focused on incorporating this compound into organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Preliminary results indicate that it could serve as an effective electron transport layer material due to its high electron mobility and stability under ambient conditions.
The latest advancements in computational chemistry have further elucidated the electronic structure of this compound. Density functional theory (DFT) calculations have revealed that the methyl substituents on both the thiazole and phenyl groups play a critical role in stabilizing the molecule's excited states. This understanding has paved the way for more precise predictions of its optical and electronic properties, which are essential for its application in advanced materials.
Furthermore, the environmental impact of synthesizing CAS No. 937681-59-9 has become a topic of interest among chemists. Green chemistry approaches are being explored to minimize waste and reduce energy consumption during production. For example, solvent-free synthesis methods and catalytic systems that promote atom economy are being developed to make the production process more sustainable.
In conclusion, 4-Methyl-5-(-( strong>) is a versatile compound with promising applications across multiple disciplines. Its unique structure continues to inspire innovative research directions in drug discovery and materials science. As advancements in synthetic methods and computational modeling continue to evolve, this compound is expected to play an increasingly important role in both academic and industrial settings.
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